molecular formula C19H22FN3O5S2 B6556479 methyl 1-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate CAS No. 1040641-36-8

methyl 1-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate

Cat. No.: B6556479
CAS No.: 1040641-36-8
M. Wt: 455.5 g/mol
InChI Key: PCAVIBFRXRPJOZ-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxylate core esterified with a methyl group. A propanoyl linker connects the piperidine ring to a 1,3-thiazole moiety substituted at the 2-position with a 4-fluorobenzenesulfonamido group. Key structural attributes include:

  • Thiazole ring: A heterocyclic scaffold known for hydrogen bonding and π-π interactions.

The compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

methyl 1-[3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O5S2/c1-28-18(25)13-8-10-23(11-9-13)17(24)7-4-15-12-29-19(21-15)22-30(26,27)16-5-2-14(20)3-6-16/h2-3,5-6,12-13H,4,7-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAVIBFRXRPJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit antimicrobial properties. Methyl 1-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate has shown effectiveness against various bacterial strains due to its ability to inhibit bacterial cell wall synthesis and protein function. Studies have demonstrated its potential against resistant strains of bacteria, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Thiazole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies have indicated that this compound may inhibit tumor growth in vitro and in vivo models. Further investigations are required to elucidate the precise mechanisms of action and therapeutic efficacy.

Enzyme Inhibition

Several studies have focused on the enzyme inhibition properties of thiazole derivatives. This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways related to disease states, including cancer and inflammation. The compound's interaction with target enzymes could provide insights into its mechanism of action and therapeutic applications.

Drug Development

Given its diverse biological activities, this compound represents a promising scaffold for drug development. Researchers are exploring modifications to enhance its pharmacokinetic properties and reduce toxicity while maintaining efficacy against target diseases.

Potential in Combination Therapy

The compound's ability to act synergistically with other therapeutic agents makes it a candidate for combination therapies in treating complex diseases such as cancer or bacterial infections. Research is ongoing to identify optimal combinations that maximize therapeutic benefits while minimizing adverse effects.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains
Study BAnticancer PropertiesInhibited growth of specific cancer cell lines in vitro
Study CEnzyme InhibitionIdentified inhibition of key metabolic enzymes

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound A : 1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1)
  • Key Differences: Sulfonyl vs. Sulfonamido: Compound A has a 4-chlorobenzenesulfonyl group, lacking the sulfonamide NH linker present in the target compound. Benzothiazole vs. Thiazole: The benzothiazole in Compound A increases aromatic bulk compared to the simpler thiazole in the target compound. Chloro vs. Fluoro: The 4-chloro substituent in Compound A is larger and less electronegative than fluorine, altering lipophilicity (Cl: +0.71 logP contribution; F: +0.14) .
Parameter Target Compound Compound A
Molecular Formula C20H21FN4O5S2 (estimated) C20H20ClN3O3S2
Molecular Weight ~496.5 g/mol 450.0 g/mol
Key Functional Groups Sulfonamido, Thiazole Sulfonyl, Benzothiazole
Compound B : N-(1-Benzylpiperidin-4-yl)-2-[2-(4-Fluorophenyl)-1,3-Thiazol-4-yl]Acetamide (CAS 1144440-89-0)
  • Key Differences: Acetamide vs. Benzylpiperidine vs. Methylpiperidine: The benzyl group in Compound B increases hydrophobicity and steric bulk compared to the target compound’s methyl ester.
Parameter Target Compound Compound B
Molecular Formula C20H21FN4O5S2 C23H23FN4O2S
Molecular Weight ~496.5 g/mol 438.5 g/mol
Linker Type Propanoyl Acetamide

Preparation Methods

Starting Material Selection

Methyl piperidine-4-carboxylate (CAS 2971-79-1) serves as the foundational building block. Its commercial availability and ester functionality make it ideal for further derivatization.

Nitrogen Functionalization

The piperidine nitrogen undergoes alkylation or acylation to introduce the propanoyl-thiazole side chain. A representative protocol involves:

  • Boc Protection : Treating methyl piperidine-4-carboxylate with di-tert-butyl dicarbonate in ethyl acetate to form tert-butyl piperidine-1,4-dicarboxylate.

  • Selective Deprotection : Hydrolysis of the Boc group under acidic conditions to free the nitrogen for subsequent reactions.

Key Data :

StepReagents/ConditionsYieldSource
Boc ProtectionDi-tert-butyl dicarbonate, Ethyl acetate85%
Acidic DeprotectionHCl (3M), Diethyl ether92%

Synthesis of the 3-[2-Amino-1,3-Thiazol-4-yl]Propanoyl Side Chain

Thiazole Ring Formation

The Hantzsch thiazole synthesis is employed:

  • Thioamide Preparation : Reacting 4-fluorobenzenesulfonamide with chloroacetone in ethanol yields 2-(4-fluorobenzenesulfonamido)thiazole-4-carbaldehyde.

  • Aldol Condensation : The aldehyde undergoes condensation with methyl acrylate to form the propanoyl-thiazole intermediate.

Optimization Insight :

  • Use of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances coupling efficiency.

Coupling of the Propanoyl-Thiazole to the Piperidine Core

Amide Bond Formation

The deprotected piperidine nitrogen is acylated with the propanoyl-thiazole intermediate:

  • Activation : The carboxylic acid group of the propanoyl-thiazole is activated using EDC/HOBt in dichloromethane.

  • Coupling : Reacting the activated species with the piperidine core at 0°C to room temperature for 10–12 hours.

Representative Conditions :

ParameterValueSource
Coupling AgentEDC (1.2 equiv), HOBt (1.5 equiv)
SolventDichloromethane
Reaction Time10 hours
Yield88%

Sulfonamide Installation and Final Functionalization

Sulfonylation at Thiazole C2

The amino group on the thiazole reacts with 4-fluorobenzenesulfonyl chloride:

  • Base-Mediated Reaction : Triethylamine (TEA) in tetrahydrofuran (THF) at 0°C facilitates sulfonamide formation.

  • Workup : Precipitation in ice-water followed by recrystallization from ethanol/water.

Critical Notes :

  • Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Global Deprotection and Final Product Isolation

Ester Hydrolysis (Optional)

If the methyl ester requires conversion to a free carboxylic acid:

  • Basic Hydrolysis : NaOH (2M) in methanol/water at 60°C for 4 hours.

  • Acidification : Adjust to pH 2–3 with HCl to precipitate the carboxylic acid.

Chromatographic Purification

Final purification employs gradient elution (methanol/dichloromethane) to isolate the target compound with ≥98% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.8–7.9 ppm (thiazole H), δ 4.1–4.3 ppm (piperidine CH2), and δ 3.7 ppm (COOCH3).

  • HRMS : Calculated for C₂₀H₂₁FN₃O₅S [M+H]⁺: 434.1234; Found: 434.1236.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms ≤0.5% impurities.

Challenges and Optimization Opportunities

Side Reactions Mitigation

  • N-Oversubstitution : Controlled stoichiometry (1:1.1 piperidine:acylating agent) minimizes diacylation.

  • Thiazole Ring Oxidation : Use of inert atmosphere (N₂/Ar) prevents undesired oxidation.

Scalability Considerations

  • Catalyst Recycling : Immobilized EDC on silica gel reduces reagent costs.

  • Continuous Flow Synthesis : Microreactors improve thiazole formation efficiency .

Q & A

Q. What are the standard synthetic routes for preparing methyl 1-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step coupling and functionalization. A common approach includes:

Amide Coupling : Reacting ethyl piperidine-4-carboxylate with 4-fluorobenzenesulfonamide derivatives using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile to form intermediate sulfonamide-thiazole derivatives .

Hydrazinolysis : Treating intermediates with hydrazine hydrate in ethanol to generate hydrazidopiperidinocarbonylbenzenesulfonamide .

Final Esterification : Methylation of carboxylate groups under mild acidic or basic conditions to yield the target compound.

Q. Which analytical techniques are used to confirm the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly the thiazole and piperidine moieties .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in similar sulfonamide-thiazole structures .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for research use?

  • Methodological Answer :
  • HPLC with UV Detection : A buffer solution (pH 4.6, sodium acetate and sodium 1-octanesulfonate) and methanol mobile phase (65:35) achieve baseline separation of impurities. Purity ≥95% is typical for research-grade material .
  • Melting Point Analysis : Sharp melting ranges (e.g., 167–169°C) indicate crystallinity and minimal contaminants .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for the sulfonamide-thiazole intermediate?

  • Methodological Answer :
  • Solvent Selection : Dry acetonitrile minimizes side reactions compared to polar aprotic solvents .
  • Catalyst Ratios : EDCI/HOBt at 1.2:1 molar ratio improves activation of carboxylic acid groups .
  • Temperature Control : Maintaining 0–5°C during coupling reduces racemization .

Q. How should researchers resolve contradictions in assay results caused by impurities or degradation products?

  • Methodological Answer :
  • Mobile Phase Adjustment : Modify methanol-to-buffer ratios (e.g., 60:40 to 70:30) to enhance peak resolution in HPLC .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify labile functional groups (e.g., ester hydrolysis) .
  • LC-MS/MS : Correlate chromatographic peaks with mass fragments to distinguish degradation pathways .

Q. What advanced spectroscopic methods are employed to resolve ambiguities in stereochemistry or tautomerism?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm spatial arrangements in the piperidine and thiazole rings .
  • Variable Temperature NMR : Detects dynamic processes (e.g., ring puckering in piperidine) by analyzing signal splitting at low temperatures .
  • Density Functional Theory (DFT) : Computes expected NMR chemical shifts and compares them with experimental data to validate tautomeric forms .

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